N1,N10-Bis(p-coumaroyl)spermidine N1,N10-Bis(p-coumaroyl)spermidine N1, N10-Dicoumaroylspermidine belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. N1, N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1, N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP). N1, N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid. Outside of the human body, N1, N10-dicoumaroylspermidine can be found in fats and oils, pomes, and pulses. This makes N1, N10-dicoumaroylspermidine a potential biomarker for the consumption of these food products.
N(1),N(8)-bis(coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid. It has a role as a plant metabolite. It is an enamide, a polyphenol, a secondary amino compound and a secondary carboxamide. It derives from a spermidine and a trans-4-coumaric acid. It is a conjugate base of a N(1),N(8)-bis(coumaroyl)spermidine(1+).
Brand Name: Vulcanchem
CAS No.: 114916-05-1
VCID: VC21269934
InChI: InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
SMILES: C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Molecular Formula: C25H31N3O4
Molecular Weight: 437.5 g/mol

N1,N10-Bis(p-coumaroyl)spermidine

CAS No.: 114916-05-1

Cat. No.: VC21269934

Molecular Formula: C25H31N3O4

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

N1,N10-Bis(p-coumaroyl)spermidine - 114916-05-1

Specification

CAS No. 114916-05-1
Molecular Formula C25H31N3O4
Molecular Weight 437.5 g/mol
IUPAC Name (E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide
Standard InChI InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
Standard InChI Key QYBCBMVQSCJMSA-VOMDNODZSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O
SMILES C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Appearance Powder

Introduction

Chemical Structure and Properties

N1,N10-Bis(p-coumaroyl)spermidine, also referred to as N(1),N(8)-bis(coumaroyl)spermidine in some nomenclature systems, consists of a spermidine backbone with two p-coumaroyl groups attached to the terminal nitrogen atoms. The compound demonstrates the characteristic structural features of both polyamines and hydroxycinnamic acid derivatives.

Structural Composition

The compound is structurally composed of spermidine with its primary amino groups acylated by trans-coumaric acid, resulting in a complex molecule that functions as a secondary amino compound, an enamide, a polyphenol, and a secondary carboxamide. This unique structural arrangement contributes to its biological activities in plant systems.

Physical and Chemical Properties

The physical and chemical properties of N1,N10-Bis(p-coumaroyl)spermidine are summarized in Table 1, which provides essential information for researchers working with this compound.

PropertyValueSource
Molecular FormulaC25H31N3O4
Molecular Weight437.5 g/mol
CAS Number114916-05-1, 65715-79-9
Boiling Point776.2±60.0 °C (Predicted)
Density1±0.06 g/cm³ (Predicted)
pKa9.77±0.26 (Predicted)
Purity (Commercial)> 98%

The compound's relatively high molecular weight and the presence of multiple functional groups, including hydroxyl groups from the coumaroyl moieties, contribute to its physical properties and potential for intermolecular interactions.

Nomenclature and Identifiers

Synonyms

N1,N10-Bis(p-coumaroyl)spermidine is known by several synonyms in scientific literature and chemical databases, reflecting variations in naming conventions and structural interpretations.

SynonymSource
N(1),N(8)-bis(coumaroyl)spermidine
Dicoumaroyl Spermidine
N1,N10-Dicoumaroylspermidine
N1,N8-Bis(4-coumaroyl)spermidine
N1,N10-Bis(4-hydroxycinnamoyl)spermidine
(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide

Database Identifiers

DatabaseIdentifierSource
PubChem CID15270795
ChEBI IDCHEBI:85530
HMDB IDHMDB0033469
KEGG IDC21169
WikidataQ27158625

Biological Role and Significance

Plant Metabolism

N1,N10-Bis(p-coumaroyl)spermidine serves as an important plant metabolite, playing significant roles in various metabolic pathways . The compound has been reported to occur naturally in Aphelandra tetragona, suggesting its presence across multiple plant species .

Functional Characteristics

The compound is functionally related to both spermidine and trans-4-coumaric acid, inheriting properties from both precursor molecules . This dual heritage contributes to its unique chemical behavior and biological activities. As a conjugate base of N(1),N(8)-bis(coumaroyl)spermidine(1+), it participates in acid-base chemistry relevant to biological systems .

Synthesis and Production

Chemical Synthesis

The synthesis of N1,N10-Bis(p-coumaroyl)spermidine involves the condensation of spermidine with trans-coumaric acid under specific reaction conditions. This process requires careful control to ensure the selective acylation of the terminal amino groups while maintaining the stereochemistry of the coumaroyl moieties.

Research Applications

Phytochemical Studies

As a significant plant metabolite, N1,N10-Bis(p-coumaroyl)spermidine serves as an important target compound in phytochemical studies investigating the secondary metabolite profiles of various plant species . Its presence can provide insights into plant taxonomy, evolutionary relationships, and adaptive biochemical pathways.

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